5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Description
The compound “5-(oxiran-2-ylmethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is a type of epoxy compound . It has been used in the synthesis of self-curable, highly flexible, A2B2- and A3B3-type epoxy thermosets .
Synthesis Analysis
The synthesis of this compound involves the reaction of activated esters with epoxides . In one study, bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate and tris(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)benzene-1,3,5-tricarboxylate were prepared . These compounds exhibit a self-curing characteristic in the presence of 0.5 wt% 4-dimethylaminopyridine .Molecular Structure Analysis
The molecular structure of this compound was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy . The compound is considered to be an AB-type, A2B2-type, or A3B3-type epoxy compound, depending on the active ester and epoxide groups present .Chemical Reactions Analysis
The compound exhibits a self-curing characteristic, which is a reaction of active ester (Ar–O–C(O)–) and epoxide moieties . This self-curing characteristic was observed through NMR analysis .Physical and Chemical Properties Analysis
The compound has a high glass transition temperature (Tg) of 207 °C, low thermal expansion (30 ppm °C −1), and low dissipation factor (0.0078) . It also exhibits hydrophobic properties .Future Directions
Properties
IUPAC Name |
11-(oxiran-2-ylmethyl)-5,6-dihydrobenzo[b][1]benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-7-16-13(5-1)9-10-14-6-2-4-8-17(14)18(16)11-15-12-19-15/h1-8,15H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPYOAVAUNLDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC4CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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